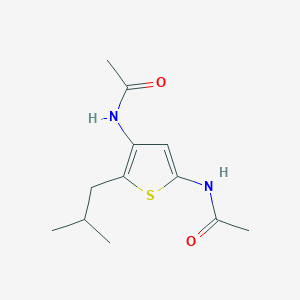![molecular formula C14H13FN2O3S B5804764 4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)
4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as F4-MAS, and it belongs to the class of sulfonamide compounds.
Wissenschaftliche Forschungsanwendungen
F4-MAS has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, F4-MAS has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, F4-MAS has been studied for its potential as a tool to investigate the role of specific ion channels in neuronal signaling. In drug discovery, F4-MAS has been used as a starting material to synthesize novel compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of F4-MAS is based on its ability to interact with specific enzymes and ion channels. F4-MAS has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In addition, F4-MAS has been shown to modulate the activity of voltage-gated potassium channels, which play a key role in neuronal signaling.
Biochemical and Physiological Effects:
F4-MAS has been shown to have several biochemical and physiological effects. In cancer cells, F4-MAS has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, F4-MAS has been shown to modulate the activity of voltage-gated potassium channels, leading to changes in neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
F4-MAS has several advantages for lab experiments, including its high purity, stability, and specificity for certain enzymes and ion channels. However, F4-MAS also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of F4-MAS. One potential direction is to investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to synthesize novel compounds based on the structure of F4-MAS and evaluate their potential as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of F4-MAS and its potential applications in scientific research.
Synthesemethoden
The synthesis of F4-MAS involves the reaction of 4-fluoroaniline with methylsulfonyl chloride and N-methylmorpholine in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to produce F4-MAS. This synthesis method has been reported in several scientific publications and has been optimized for high yields and purity.
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-16-21(19,20)13-8-6-12(7-9-13)17-14(18)10-2-4-11(15)5-3-10/h2-9,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERYFYTMILONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)





![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)
![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)